![molecular formula C23H25FN4O2 B2664253 N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251625-06-5](/img/structure/B2664253.png)

N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

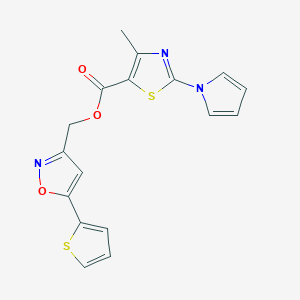

“N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide” is a compound that has been studied for its potential pharmacological activities . It has been found to suppress the production of cytokines and oxygen radicals by human peripheral blood leukocytes in vitro more potently than those of the standard p38 MAP kinase inhibitor SB203580, the PDE4 inhibitor cilomilast, and the broad spectrum adenosine receptor antagonist CGS15943 .

Molecular Structure Analysis

The molecular structure of a compound like “N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide” can be analyzed using various techniques such as X-ray diffraction . This allows researchers to determine the arrangement of atoms in the molecule and understand its three-dimensional shape.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. Unfortunately, I could not find specific information on the physical and chemical properties of “N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide” in the literature I found .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

A significant application of this compound lies in its potential for creating antimicrobial agents. Research by Kashif Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Their study found that a specific compound bearing a 2-methylphenyl group showed notable activity against various bacterial strains, indicating the potential for developing new antimicrobial drugs (Iqbal et al., 2017).

Chemical Characterization and Potential Pesticide Application

The work by E. Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction, suggesting their potential use as pesticides. This includes derivatives similar in structure to the target compound, highlighting its relevance in the development of novel pesticides (Olszewska et al., 2011).

Antimicrobial Nano-Materials

B. Mokhtari and K. Pourabdollah (2013) explored the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and Candida species, along with investigating their cytotoxic properties. Their findings suggest that modifications to the piperidine group and the addition of chloro and methyl substituents can significantly impact antimicrobial activity, pointing towards the compound's potential in creating antimicrobial nanomaterials (Mokhtari & Pourabdollah, 2013).

Pharmacological Evaluation

The compound has also been evaluated for its pharmacological effects, particularly in the context of developing analgesic and antipsychotic agents. For instance, N. Park et al. (1995) determined the crystal structure of a related capsaicinoid, shedding light on its conformation and suggesting potential analgesic applications (Park et al., 1995). Moreover, studies on derivatives of the compound have shown promising antipsychotic-like profiles in behavioral animal tests, offering a novel approach for antipsychotic drug development (Wise et al., 1987).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O2/c1-15-3-4-16(2)20(13-15)25-21(29)14-28-11-9-18(10-12-28)23-26-22(27-30-23)17-5-7-19(24)8-6-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHQUVVKXACRKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664174.png)

![N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2664176.png)

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2664179.png)

![5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664186.png)

![2-fluoro-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2664188.png)

![Pyrimidine, 2-[(difluoromethyl)thio]-](/img/structure/B2664192.png)